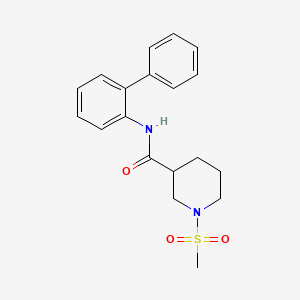
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as BMS-986165, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus.
Mecanismo De Acción
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in cytokine signaling. By inhibiting TYK2, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide blocks the downstream signaling of cytokines that are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have potent anti-inflammatory effects both in vitro and in vivo. In preclinical studies, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a favorable safety profile with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is its selectivity for TYK2, which reduces the potential for off-target effects. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the potential use of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in combination with other therapies for autoimmune diseases. Another area of interest is the potential use of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to determine the safety and efficacy of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide in clinical trials.
Conclusion
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases. Its selectivity for TYK2 and favorable pharmacokinetic profile make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide involves the reaction of 2-biphenylcarboxylic acid with piperidine, followed by the addition of methylsulfonyl chloride and subsequent purification steps. The final product is a white crystalline solid with a molecular weight of 423.5 g/mol.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects in autoimmune diseases. In preclinical studies, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are key mediators of autoimmune diseases. Additionally, N-2-biphenylyl-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to reduce the activation of T-cells, which play a critical role in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-(2-phenylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-13-7-10-16(14-21)19(22)20-18-12-6-5-11-17(18)15-8-3-2-4-9-15/h2-6,8-9,11-12,16H,7,10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOQZGNQOMMNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)
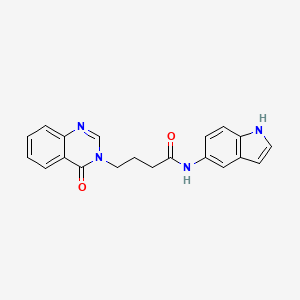
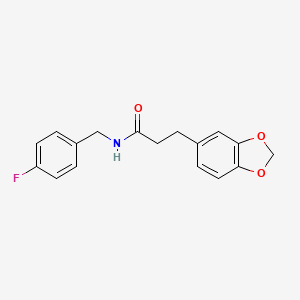
![2-[1-cyclopentyl-4-(1H-imidazol-4-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6068768.png)
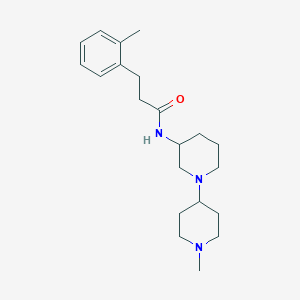
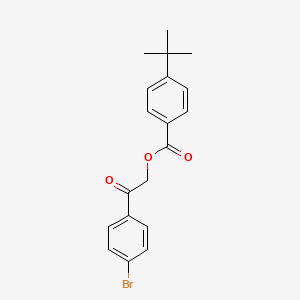
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
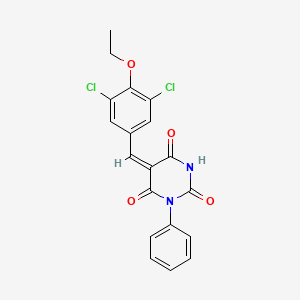
![3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)
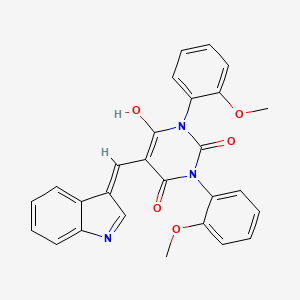
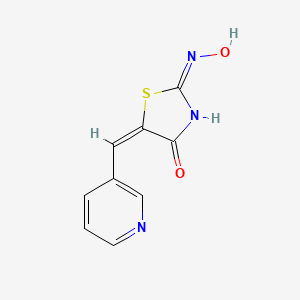
![2-(1H-benzimidazol-5-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)